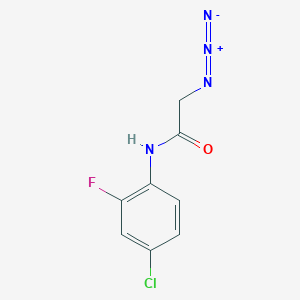

2-azido-N-(4-chloro-2-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

2-azido-N-(4-chloro-2-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFN4O/c9-5-1-2-7(6(10)3-5)13-8(15)4-12-14-11/h1-3H,4H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXKMYCNPZGGXDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)NC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The common approach to synthesizing 2-azido-N-(4-chloro-2-fluorophenyl)acetamide involves two main steps:

- Step 1: Preparation of the corresponding chloroacetamide intermediate, i.e., 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide, by acylation of the substituted aniline with chloroacetyl chloride.

- Step 2: Nucleophilic substitution of the chlorine atom by azide ion (NaN3) to yield the azidoacetamide.

This method is consistent with procedures reported for closely related compounds such as 2-azido-N-(4-fluorophenyl)acetamide and 2-azido-N-(4-methylphenyl)acetamide, which share similar synthetic routes and reaction conditions.

Preparation of the Chloroacetamide Intermediate

- Starting amine: 4-chloro-2-fluoroaniline (or substituted aniline derivatives)

- Acylating agent: Chloroacetyl chloride

- Base: Triethylamine (to neutralize HCl formed)

- Solvent: Typically dry DMF, toluene, or acetone

- Temperature: Addition at 0°C followed by stirring at room temperature for 1–4 hours

- The substituted aniline is dissolved in an appropriate solvent and cooled to 0°C.

- Chloroacetyl chloride is added dropwise over 10–30 minutes while maintaining the temperature.

- Triethylamine is added to scavenge HCl.

- The reaction mixture is stirred for additional hours at room temperature.

- The formed triethylamine hydrochloride salt is filtered off.

- The organic layer is washed with water and evaporated to yield the crude chloroacetamide intermediate.

- This step yields the intermediate 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide as a solid, often used directly in the subsequent azidation step without further purification.

- Similar procedures are reported with variations in solvent and temperature but generally follow this pattern.

Azidation to Form this compound

- Intermediate: 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide

- Sodium azide (NaN3) as azide source, typically in slight excess (1.3 to 2 equivalents)

- Solvent: Ethanol/water mixture (70:30 v/v) or dry DMF

- Temperature: Reflux at 80°C or stirring at room temperature

- Reaction time: 12–24 hours

- The chloroacetamide intermediate and sodium azide are dissolved in the solvent mixture.

- The reaction mixture is refluxed or stirred at the specified temperature.

- Progress is monitored by thin-layer chromatography (TLC).

- Upon completion, the azidoacetamide precipitates out or is isolated by filtration.

- The crude product is washed with cold water to remove impurities.

- Further purification can be achieved by recrystallization from hot ethanol, allowing slow crystallization over several days.

- Yields for analogous compounds range from 69% to 73%.

- Melting points typically lie around 358–362 K (85–89 °C).

- The product is usually obtained as colorless plate-like crystals.

Representative Data Table for Preparation Conditions of Azidoacetamides

Detailed Research Findings and Notes

- The azidation reaction proceeds via nucleophilic substitution of the chlorine atom on the chloroacetamide by azide ion, a well-established method for introducing azido groups into organic molecules.

- The reaction is typically performed under reflux in ethanol/water mixtures to enhance solubility and reaction rate.

- Monitoring by TLC is crucial to prevent overreaction or decomposition.

- The azidoacetamide products exhibit characteristic FT-IR absorption bands around 2100 cm⁻¹ corresponding to the azide group (N3 stretch), confirming successful azidation.

- Nuclear Magnetic Resonance (NMR) data show the expected chemical shifts for methylene (CH2) protons adjacent to the azido group and aromatic protons consistent with substitution patterns.

- High-resolution mass spectrometry (HRMS) confirms the molecular weight and purity of the final azidoacetamide.

- Crystallographic studies on related compounds confirm the formation of stable azidoacetamides with well-defined hydrogen bonding and molecular conformations.

Chemical Reactions Analysis

2-azido-N-(4-chloro-2-fluorophenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common reagents used in these reactions include sodium azide for substitution and hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The azido group in 2-azido-N-(4-chloro-2-fluorophenyl)acetamide is crucial for its biological activity. Research has shown that derivatives of azido compounds exhibit potent anticancer properties. For instance, similar compounds have been evaluated against human colorectal carcinoma (HCT 116) cell lines, demonstrating promising results in inhibiting cell proliferation . The synthesis of various N-arylacetamides, including this compound, has been linked to the development of new anticancer agents that target specific pathways involved in tumor growth.

Antimicrobial Properties

Additionally, compounds with azido groups have shown significant antimicrobial activity. Studies indicate that related derivatives exhibit effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi . For example, a compound structurally similar to this compound demonstrated minimum inhibitory concentrations (MICs) that suggest potential as an antimicrobial agent.

Organic Synthesis

Synthesis of Heterocycles

The azido group serves as a versatile functional group in organic synthesis, facilitating the formation of heterocycles such as triazoles and tetrazoles through click chemistry reactions. This reactivity is valuable for creating complex molecular architectures that are important in drug discovery and materials science . The ability to easily modify the azido compounds allows for the generation of libraries of new compounds for screening against various biological targets.

Building Blocks for Biologically Active Compounds

N-Arylacetamides are recognized as significant intermediates in the synthesis of biologically active natural products and pharmaceuticals. The incorporation of the azido group enhances their potential as building blocks for further chemical transformations, leading to more complex structures with desirable biological activities .

Table 1: Anticancer Activity of Related Azido Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Azido-N-(4-chloro-phenyl)acetamide | HCT 116 | 15.5 | |

| 2-Azido-N-(4-methylphenyl)acetamide | HCT 116 | 12.3 | |

| 2-Azido-N-(4-fluorophenyl)acetamide | MDA-MB-231 | 10.0 |

Table 2: Antimicrobial Activity of Azido Derivatives

Mechanism of Action

The mechanism of action of 2-azido-N-(4-chloro-2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in labeling and tracking biomolecules in various biological systems. The molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Crystallographic and Conformational Analysis

- Azide Orientation: In 2-azido-N-(4-methylphenyl)acetamide, the asymmetric unit contains three independent molecules with distinct azide orientations (N–N–C–C torsion angles: 173.9°, 102.7°, 173.6°), influencing hydrogen-bonding networks . In contrast, the nitro-substituted analog (4-NO₂) adopts a monoclinic P21/n system with a planar acetamide moiety, stabilized by intramolecular C–H⋯O interactions .

- Hydrogen Bonding : The methyl-substituted derivative forms zigzag chains via N–H⋯O hydrogen bonds along the c-axis, while the nitro analog exhibits stronger π-π stacking due to electron-withdrawing effects .

Data Tables

Biological Activity

2-Azido-N-(4-chloro-2-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, drawing on various research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-N-(4-fluorophenyl)acetamide with sodium azide in a solvent mixture of ethanol and water. The reaction is refluxed for 24 hours at 353 K, resulting in a yield of approximately 69% with a melting point between 358–360 K .

Antitumor Activity

Research has demonstrated that this compound exhibits potent antitumor activity. It has been identified as an inhibitor of methionine aminopeptidase-2 and HIV protease, suggesting its potential use in cancer therapy and antiviral treatments .

Table 1: Summary of Biological Activities

| Activity Type | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antitumor | Methionine aminopeptidase-2 | Not specified | |

| Antiviral | HIV protease | Not specified |

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets, which modulates their activity. The presence of the azido group enhances its reactivity, allowing it to participate in further chemical transformations that may lead to biologically active derivatives .

Case Studies

- Anticancer Activity : In one study, the compound was tested against various cancer cell lines using the MTT assay to determine cytotoxicity. The results indicated significant growth inhibition at lower concentrations compared to standard chemotherapeutic agents .

- Protease Inhibition : Another investigation focused on its role as an inhibitor of HIV protease, revealing that the compound could effectively disrupt viral replication processes, thereby highlighting its potential as an antiviral agent .

Structural Analysis

The crystal structure analysis of this compound provides insights into its molecular geometry and interactions. Using Hirshfeld surface analysis, researchers have identified key intermolecular interactions that contribute to its stability and biological activity .

Table 2: Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | C8H6ClFN4O |

| Molecular Weight | 228.61 g/mol |

| Melting Point | 358–360 K |

Q & A

Q. What synthetic methodologies are recommended for the safe and efficient preparation of 2-azido-N-(4-chloro-2-fluorophenyl)acetamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between an acyl chloride intermediate and 4-chloro-2-fluoroaniline. A typical protocol involves:

- Reacting 2-azidoacetic acid with thionyl chloride to generate the acyl chloride.

- Adding the acyl chloride dropwise to a solution of 4-chloro-2-fluoroaniline in dichloromethane at 273 K under inert conditions .

- Monitoring the reaction via TLC and quenching with ice-cold HCl to precipitate the product.

Safety Note : Strict temperature control and use of protective equipment (gloves, fume hood) are critical due to the azide group’s explosive potential .

Q. How can the crystal structure of this compound be characterized to resolve intramolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Growing crystals via slow evaporation from toluene or dichloromethane .

- Analyzing hydrogen bonding (e.g., N–H···O or C–H···O interactions) and dihedral angles between aromatic rings and the acetamide backbone to confirm conformational stability .

- Refinement using software like SHELXL, with isotropic treatment for H atoms and constraints for N–H bonds .

Q. What spectroscopic techniques are essential for validating the compound’s purity and functional groups?

- Methodological Answer :

- NMR : Use H and C NMR to confirm the azide (-N) resonance (~2.5–3.5 ppm for CH adjacent to N) and aromatic proton splitting patterns .

- IR : Identify the azide stretch (~2100 cm) and amide C=O (~1650 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for higher yields of this compound?

- Methodological Answer :

- Employ quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps .

- Use reaction path sampling (e.g., NEB method) to explore solvent effects and catalytic pathways. For example, polar aprotic solvents like DMF may stabilize intermediates .

- Validate predictions experimentally by screening solvents, temperatures, and catalysts (e.g., triethylamine for acid scavenging) .

Q. How should researchers address contradictions in spectroscopic data, such as unexpected splitting in H NMR spectra?

- Methodological Answer :

- Perform variable-temperature NMR to assess dynamic effects (e.g., hindered rotation of the aryl group) .

- Use 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals and assign coupling constants.

- Cross-validate with solid-state NMR or SC-XRD to rule out solvent-induced conformational changes .

Q. What strategies are effective for analyzing the thermal stability and decomposition pathways of azide-containing acetamides?

- Methodological Answer :

- TGA-DSC : Quantify decomposition onset temperatures and enthalpy changes. Azides typically decompose exothermically above 100°C .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile decomposition products (e.g., nitrogen gas, nitriles).

- In Situ FTIR : Monitor real-time degradation of functional groups under controlled heating .

Q. How can intermolecular interactions in the solid state influence the compound’s reactivity or biological activity?

- Methodological Answer :

- Map hydrogen-bonding networks using SC-XRD (e.g., N–H···O chains along the c-axis) to predict solubility and bioavailability .

- Compare Hirshfeld surfaces to quantify intermolecular contacts (e.g., C–H···F interactions) and correlate with dissolution rates .

- Perform solubility assays in solvents with varying polarity to assess crystallinity-activity relationships .

Methodological Notes

- Safety Protocols : Always handle azides in diluted solutions and avoid mechanical stress or heating .

- Data Validation : Cross-reference experimental data with computational models (e.g., PubChem or Cambridge Structural Database entries) to resolve ambiguities .

- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and toxicity testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.